molecular formula C10H11NO4 B14394287 Methyl (acetyloxy)phenylcarbamate CAS No. 88150-24-7

Methyl (acetyloxy)phenylcarbamate

Cat. No.: B14394287
CAS No.: 88150-24-7
M. Wt: 209.20 g/mol
InChI Key: JLGQOUHYVUHVMK-UHFFFAOYSA-N
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Description

Methyl (acetyloxy)phenylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (acetyloxy)phenylcarbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with methyl acetate in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired carbamate product. Another method involves the reaction of phenyl isocyanate with methyl alcohol and acetic anhydride, which also produces this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts such as zinc or aluminum-based compounds are commonly used to facilitate the reaction and improve the overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (acetyloxy)phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcarbamate oxides, while reduction can produce phenylamines. Substitution reactions can result in various substituted carbamates.

Scientific Research Applications

Methyl (acetyloxy)phenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl (acetyloxy)phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes such as acetylcholinesterase.

Comparison with Similar Compounds

Similar Compounds

    Methyl phenylcarbamate: Similar structure but lacks the acetyloxy group.

    Ethyl (acetyloxy)phenylcarbamate: Similar structure with an ethyl group instead of a methyl group.

    Phenylcarbamate: Basic structure without any substituents.

Uniqueness

Methyl (acetyloxy)phenylcarbamate is unique due to the presence of both the acetyloxy and carbamate groups, which confer specific chemical and biological properties. The acetyloxy group enhances its reactivity and potential for substitution reactions, while the carbamate group provides stability and the ability to interact with biological targets.

Properties

CAS No.

88150-24-7

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(N-methoxycarbonylanilino) acetate

InChI

InChI=1S/C10H11NO4/c1-8(12)15-11(10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

JLGQOUHYVUHVMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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